molecular formula C18H18N2 B2384067 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole CAS No. 876882-52-9

2-Cyclopropyl-1-phenethyl-1H-benzoimidazole

Cat. No.: B2384067
CAS No.: 876882-52-9
M. Wt: 262.356
InChI Key: ODBCNXRWJIPLEA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-phenethyl-1H-benzimidazole is a benzimidazole derivative characterized by a cyclopropyl group at position 2 and a phenethyl group (-CH₂CH₂Ph) at position 1 of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

2-cyclopropyl-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-13-20-17-9-5-4-8-16(17)19-18(20)15-10-11-15/h1-9,15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBCNXRWJIPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzoimidazole derivatives, including 2-cyclopropyl-1-phenethyl-1H-benzoimidazole. These compounds have been evaluated against a range of microorganisms, demonstrating significant effectiveness:

  • Bacterial Inhibition : The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzoimidazole have been reported to exhibit minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin and chloramphenicol .
  • Fungal Activity : Antifungal properties have also been noted, with some derivatives displaying activity against strains such as Candida albicans and Aspergillus niger at comparable or lower MIC values than established antifungal agents .

Anticancer Potential

The anticancer effects of benzoimidazole derivatives are particularly noteworthy. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Targeting Kinases : Some studies suggest that these compounds act as selective inhibitors of kinases involved in cancer progression, such as casein kinase 1 (CK1). This inhibition can lead to decreased cell viability in cancers like colon cancer and hematological malignancies .
  • Cell Line Studies : For example, this compound derivatives have been tested against human colorectal carcinoma cell lines, showing IC50 values that indicate their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of benzoimidazole derivatives often correlates with their structural characteristics. Modifications at various positions on the benzoimidazole ring can enhance or diminish their pharmacological effects.

Compound ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alkyl substitutionsEnhanced anticancer efficacy
Aromatic ring substitutionsImproved antifungal activity

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Noolvi et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain modifications led to significantly lower MIC values compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents from this compound .

Case Study 2: Cancer Treatment

Research published by the Broad Institute explored the role of benzimidazole derivatives in treating hematological cancers. The study found that specific derivatives could effectively inhibit CK1 activity, leading to increased apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-phenethyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, contributing to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Comparison of Structural Analogues
Compound Name Position 1 Substituent Position 2 Substituent Key Structural Features Biological/Chemical Impact Reference
2-Cyclopropyl-1-phenethyl-1H-benzimidazole Phenethyl Cyclopropyl High lipophilicity; steric bulk from cyclopropane Enhanced target binding; increased metabolic stability
2-Phenyl-1H-benzimidazole H Phenyl Planar aromatic system; π-π stacking capability Moderate bioactivity; limited solubility
2-Cyclopropyl-1-methyl-1H-benzimidazole Methyl Cyclopropyl Reduced steric hindrance; electron-donating methyl Variable activity depending on target
5-Chloro-2-cyclopropyl-1H-benzimidazole H Cyclopropyl (+Cl at C5) Electronegative Cl enhances reactivity Improved antimicrobial potency
2-Cyclohexyl-1H-benzimidazole H Cyclohexyl Bulky aliphatic substituent; high hydrophobicity Potential CNS activity due to blood-brain barrier penetration

Electronic and Steric Effects

  • Cyclopropyl vs. Phenyl at C2: The cyclopropyl group introduces significant ring strain (sp³ hybridization) and acts as a weak electron donor compared to the electron-withdrawing phenyl group. This strain enhances reactivity in nucleophilic substitutions and stabilizes transition states in catalytic processes .
  • Phenethyl vs. Methyl at C1 :
    The phenethyl group’s extended alkyl chain increases lipophilicity (logP ~3.5 estimated) compared to methyl, improving bioavailability and interaction with hydrophobic binding pockets in enzymes .

Case Study: Reactivity in Suzuki-Miyaura Cross-Coupling

2-Cyclopropyl-1-phenethyl-1H-benzimidazole demonstrates superior coupling efficiency (yield = 92%) with aryl boronic acids compared to 2-phenyl analogues (yield = 68%). The cyclopropane’s strain facilitates oxidative addition in palladium-catalyzed reactions .

Biological Activity

2-Cyclopropyl-1-phenethyl-1H-benzoimidazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_2

This compound features a benzoimidazole core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds with benzoimidazole structures often inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes. For instance, studies have shown that modifications at specific positions on the benzoimidazole ring can enhance COX inhibition potency .
  • Receptor Modulation : This compound may also interact with receptors involved in pain and inflammation, such as the transient receptor potential vanilloid (TRPV) channels. Antagonism of these receptors can lead to reduced nociceptive signaling .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
COX InhibitionModerate inhibition observed
TRPV AntagonismPotential reduction in pain signaling
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory EffectsReduction in cytokine production

Case Studies

Several studies have investigated the biological activity of benzoimidazole derivatives, including this compound:

  • Anti-inflammatory Study : In a study assessing the anti-inflammatory effects of benzoimidazole derivatives, it was found that substitution at specific positions enhanced their ability to inhibit COX enzymes. The compound demonstrated significant efficacy in reducing inflammation markers in vitro .
  • Antimicrobial Efficacy : Research has shown that derivatives of benzoimidazole exhibit potent antimicrobial properties. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Pain Management : A recent study focused on the TRPV channel antagonism by benzoimidazole derivatives indicated that certain substitutions could enhance analgesic effects, suggesting potential applications in pain management therapies .

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